molecular formula C17H25NO3 B14459758 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol CAS No. 73806-56-1

1-(m-Methoxyphenyl)-2-morpholinocyclohexanol

Cat. No.: B14459758
CAS No.: 73806-56-1
M. Wt: 291.4 g/mol
InChI Key: WLRVAMLHQPIKHD-UHFFFAOYSA-N
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Description

1-(m-Methoxyphenyl)-2-morpholinocyclohexanol is a chemical compound characterized by the presence of a methoxyphenyl group attached to a morpholinocyclohexanol structure

Preparation Methods

The synthesis of 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol typically involves the reaction of m-methoxyphenyl derivatives with morpholinocyclohexanol under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(m-Methoxyphenyl)-2-morpholinocyclohexanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(m-Methoxyphenyl)-2-morpholinocyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For instance, its analgesic effects may be mediated through interactions with opioid receptors or other pain-related pathways .

Comparison with Similar Compounds

1-(m-Methoxyphenyl)-2-morpholinocyclohexanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

73806-56-1

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-morpholin-4-ylcyclohexan-1-ol

InChI

InChI=1S/C17H25NO3/c1-20-15-6-4-5-14(13-15)17(19)8-3-2-7-16(17)18-9-11-21-12-10-18/h4-6,13,16,19H,2-3,7-12H2,1H3

InChI Key

WLRVAMLHQPIKHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2N3CCOCC3)O

Origin of Product

United States

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